molecular formula C7H13NO2 B8244640 (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol

Cat. No.: B8244640
M. Wt: 143.18 g/mol
InChI Key: ORVAJNOIYUPTSI-ZETCQYMHSA-N
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Description

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol is a chemical compound with a unique structure that includes both an oxetane ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol typically involves the formation of the oxetane ring followed by the construction of the pyrrolidine ring. One common method involves the use of chiral starting materials to ensure the correct stereochemistry. The reaction conditions often include the use of strong bases or acids to facilitate ring closure and the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The oxetane and pyrrolidine rings can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, while the pyrrolidine ring can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol: A stereoisomer with different spatial arrangement.

    1-(oxetan-3-yl)pyrrolidine: Lacks the hydroxyl group present in (3S)-1-(oxetan-3-yl)pyrrolidin-3-ol.

    3-(oxetan-3-yl)pyrrolidine-1-ol: Differently substituted pyrrolidine ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an oxetane and a pyrrolidine ring

Properties

IUPAC Name

(3S)-1-(oxetan-3-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVAJNOIYUPTSI-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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